molecular formula C7H7F2NS B2702301 2-[(Difluoromethyl)sulfanyl]aniline CAS No. 24933-58-2

2-[(Difluoromethyl)sulfanyl]aniline

Cat. No. B2702301
CAS RN: 24933-58-2
M. Wt: 175.2
InChI Key: VNYLLNCVORSDAC-UHFFFAOYSA-N
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Description

“2-[(Difluoromethyl)sulfanyl]aniline” is a chemical compound with the CAS Number: 24933-58-2 . It has a molecular weight of 175.2 . The compound is liquid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[(difluoromethyl)sulfanyl]aniline . The InChI code for this compound is 1S/C7H7F2NS/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2 .


Physical And Chemical Properties Analysis

The compound is liquid in physical form . It has a molecular weight of 175.2 .

Scientific Research Applications

Electro-emissive Devices

One notable application is in the construction of novel binary copolymer films for electro-emissive devices (EEDs). Sulfuric acid-doped copolymer films, synthesized using aniline and haloanilines as monomers, demonstrate varied electropolymerization behaviors, surface micromorphologies, and infrared emissivity regulation abilities. These films, particularly those including aniline derivatives, show promising applications in infrared thermal control and dynamic visible light and infrared camouflage, highlighting the compound's potential in developing advanced materials for EEDs (Wang et al., 2020).

Enhanced Electroactivity

The electrochemical synthesis of sulfonated graphene/polyaniline composites with improved electroactivity is another significant application. By polymerizing aniline in the presence of sulfonated graphene, materials with enhanced electroactivity at pHs close to physiological levels are obtained. These composites showcase good conductivity values, suggesting their utility in applications requiring electroactive materials, such as sensors and batteries (Coşkun, Zaragoza-Contreras, & Salavagione, 2012).

Organic Synthesis

In organic synthesis, the C-H bond sulfonylation of anilines with the insertion of sulfur dioxide under metal-free conditions stands out. This process generates 2-sulfonylanilines through a three-component reaction involving anilines, DABCO·(SO2)2, and aryldiazonium tetrafluoroborates, without the need for metal catalysts or additives. This efficient, broad functional group tolerant transformation highlights the role of 2-[(Difluoromethyl)sulfanyl]aniline derivatives in facilitating novel organic synthesis pathways (Zhou et al., 2018).

Forward Osmosis Membranes

Furthermore, aniline derivatives are used in the development of forward osmosis (FO) membranes for desalination. Chemical modifications involving aniline sulfonate/bisulfonate functionalized polyamide layers result in membranes with increased hydrophilicity and smoothness. These properties enhance the antifouling capability and improve water transfer rates, making such membranes valuable for efficient water treatment and desalination processes (Ni & Ge, 2018).

Safety and Hazards

The safety information for “2-[(Difluoromethyl)sulfanyl]aniline” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” has been used. The hazard statements include H302, H315, H319, and H335 .

Future Directions

The field of difluoromethylation, which includes compounds like “2-[(Difluoromethyl)sulfanyl]aniline”, has seen recent advances and is a topic of ongoing research . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

2-(difluoromethylsulfanyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NS/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYLLNCVORSDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947814
Record name 2-[(Difluoromethyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Difluoromethyl)sulfanyl]aniline

CAS RN

24933-58-2
Record name 2-[(Difluoromethyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(difluoromethyl)sulfanyl]aniline HCL
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